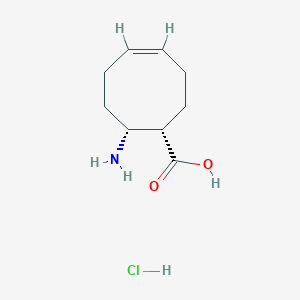

(1S,8R,z)-8-Amino-cyclooct-4-enecarboxylic acid hydrochloride

描述

Chemical Identity and Nomenclature

(1S,8R,Z)-8-Amino-cyclooct-4-enecarboxylic acid hydrochloride is a stereochemically defined cyclic β-amino acid derivative. Its systematic IUPAC name is (1S,4Z,8R)-8-aminocyclooct-4-ene-1-carboxylic acid hydrochloride , reflecting its bicyclic structure with a double bond in the Z-configuration and specific stereocenters at positions 1 and 8.

Synonyms include:

- cis-(Z)-8-Amino-cyclooct-4-enecarboxylic acid hydrochloride

- (1R,8S,Z)-8-Aminocyclooct-4-ene-1-carboxylic acid hydrochloride

- 4-Cyclooctene-1-carboxylic acid, 8-amino-, (1R,4Z,8S)-, hydrochloride (1:1).

The compound belongs to the class of non-proteinogenic amino acids , characterized by conformational rigidity due to its cyclooctene backbone.

Historical Context and Discovery

The synthesis of cyclic β-amino acids gained momentum in the late 20th century as tools for studying peptide conformations. The parent compound, 8-aminocyclooct-4-enecarboxylic acid, was first reported in 2001 as a conformationally restricted analogue for probing helical peptide structures. The hydrochloride salt form emerged later to enhance solubility for biological applications.

Key milestones:

- 2001 : Design of 8-aminocyclooct-4-enecarboxylic acid as a β-amino acid scaffold.

- 2015 : Advances in stereoselective synthesis of trans-cyclooctene amino acids, indirectly supporting methodologies for cis-isomer production.

- 2020s : Commercial availability from specialty suppliers like Sigma-Aldrich and BLD Pharmatech, reflecting its utility in bioorthogonal chemistry.

Basic Physicochemical Properties

The compound exhibits moderate hygroscopicity, necessitating desiccated storage. Its aqueous solubility is pH-dependent, with improved dissolution under acidic conditions due to protonation of the amino group.

Molecular Formula and Weight

Molecular Formula : C₉H₁₆ClNO₂

Exact Mass : 205.087 g/mol

Monoisotopic Mass : 205.08696 Da.

Elemental Composition :

| Element | Quantity | Percentage |

|---|---|---|

| Carbon | 9 atoms | 52.56% |

| Hydrogen | 16 atoms | 7.80% |

| Chlorine | 1 atom | 17.23% |

| Nitrogen | 1 atom | 6.81% |

| Oxygen | 2 atoms | 15.60% |

The molecular structure features:

CAS Registry Information

CAS Registry Number : [350015-75-7]

Related Registry Entries :

Regulatory Status :

- Not listed in FDA Active Pharmaceutical Ingredient (API) database.

- Classified as a Combustible Solid (Storage Class Code 11) with WGK 3 environmental hazard rating.

Commercial Availability :

- Discontinued by Sigma-Aldrich (BBO000397) but available via specialty vendors like EvitaChem and BLD Pharmatech in 1–5 g quantities.

属性

IUPAC Name |

(1S,4Z,8R)-8-aminocyclooct-4-ene-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c10-8-6-4-2-1-3-5-7(8)9(11)12;/h1-2,7-8H,3-6,10H2,(H,11,12);1H/b2-1-;/t7-,8+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWWZTQTDPQDDI-DBRSYPHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(CCC=C1)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/1C[C@@H]([C@@H](CC/C=C1)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1S,8R,z)-8-Amino-cyclooct-4-enecarboxylic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the cyclooctene ring: This can be achieved through a series of cyclization reactions.

Introduction of the amino group: This step often involves the use of amination reactions, where an amino group is introduced to the cyclooctene ring.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or other carboxylating agents.

Hydrochloride formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

化学反应分析

Amino Group Reactivity

The primary amine participates in:

-

Salt Formation : Reacts with HCl to stabilize as a hydrochloride salt, enhancing water solubility .

-

Acylation : Potential for forming amides with acyl chlorides or anhydrides (theoretical, based on structure ).

Carboxylic Acid Reactivity

-

Esterification : Can form esters with alcohols under acidic catalysis.

-

Decarboxylation : Occurs at elevated temperatures (>130°C), releasing CO₂ .

Cyclooctene Double Bond

The (Z)-configured double bond exhibits:

-

Electrophilic Addition : Susceptible to bromination or epoxidation (predicted from conjugated diene analogs).

-

Ring-Strain Reactivity : Potential for [4+2] cycloadditions due to ring strain in the cyclooctene system.

Stability and Degradation

-

Thermal Stability : Stable up to 130°C; decomposition occurs during prolonged heating via decarboxylation .

-

pH Sensitivity : Precipitates in basic conditions due to deprotonation of the hydrochloride salt.

Stereochemical Influence on Reactivity

The cis-(Z) configuration of the cyclooctene ring and chiral centers at C1 and C8 impose steric constraints, affecting:

-

Reaction Kinetics : Slower nucleophilic substitution at the amino group due to steric hindrance.

-

Catalytic Interactions : Selective binding in enzyme-active sites (theoretical, based on proteomics studies).

Industrial-Scale Considerations

科学研究应用

Drug Development

(1S,8R,z)-8-Amino-cyclooct-4-enecarboxylic acid hydrochloride serves as a versatile building block in the synthesis of various pharmaceutical agents. Its unique structural properties allow it to participate in reactions that form complex molecules used in drug formulations.

- Enzyme Inhibition : This compound has been studied for its ability to inhibit specific enzymes, making it a candidate for developing treatments for diseases involving enzyme dysregulation, such as certain cancers and metabolic disorders .

Therapeutic Potential

Research indicates that derivatives of this compound may exhibit therapeutic properties:

- Antiviral Activity : Some studies suggest that compounds similar to this compound can inhibit viral replication, providing a basis for antiviral drug development .

- Antimicrobial Properties : Initial investigations into its antimicrobial effects have indicated potential efficacy against various bacterial strains, suggesting applications in treating infections .

Biochemical Interactions

The compound's structure allows it to interact with biological macromolecules:

- Protein Binding : Studies have shown that this compound can bind to specific proteins, influencing their activity and stability. This property is crucial for understanding its role in biochemical pathways and cellular functions .

Research Tools

In biochemical research, this compound can be utilized as a tool for studying enzyme mechanisms and protein interactions:

- Mechanistic Studies : By employing this compound in enzymatic assays, researchers can gain insights into the catalytic mechanisms of enzymes and the effects of structural modifications on enzyme activity .

Case Study: Enzyme Inhibition Mechanisms

A study published in Nature Communications explored the inhibition mechanisms of related compounds on aminotransferases. The findings revealed that modifications in the cyclooctene structure could significantly alter the binding affinity and inhibition kinetics against target enzymes .

Case Study: Antiviral Properties

Research published in Journal of Medicinal Chemistry demonstrated that derivatives of cyclooctene carboxylic acids exhibited potent antiviral activity against several strains of viruses by disrupting their replication processes. This highlights the potential of this compound as a lead compound for antiviral drug development .

Data Table of Research Findings

作用机制

The mechanism of action of (1S,8R,z)-8-Amino-cyclooct-4-enecarboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways .

相似化合物的比较

Structural Analogues in Cyclooctene Derivatives

- (Z)-Cyclooct-5-en-1,2-diol (C₈H₁₄O₂): Synthesized via sulfuric acid-catalyzed ring-opening of a bicyclic ether, this diol lacks the amino and carboxylic acid functionalities. Its Z-configuration and cyclooctene backbone are shared with the target compound, but its hydrophilicity and reactivity differ due to hydroxyl groups .

Bicyclic Amino Acid Derivatives

- tert-Butyl(1S,7S,8R*)-5-Benzyl-6-oxo-7,8-diphenyl-2,5-diazabicyclo[5.1.0]octane-2-carboxylate: This bicyclo[5.1.0] compound, synthesized via metal-templated cyclopropane fusion, incorporates a diazabicyclic core with phenyl and benzyl substituents.

- (4aS,5S,8R)-1-(3-Fluorobenzyl)-4-hydroxy-N-(5-methyl-2-(trifluoromethyl)furan-3-yl)-carboxamide: A hexahydro-1H-5,8-methanopyrido derivative with a carboxamide group. Its fused bicyclic structure and fluorinated substituents contrast with the monocyclic, zwitterionic nature of the target compound .

Macrocyclic and Natural Product Analogues

- Penirolide A (C₁₇H₂₈O₄) :

A humulane-type macrocycle with a 15-membered ring and ester groups. Its size and rigidity differ significantly from the smaller, functionalized cyclooctene backbone of the target compound. Penirolide A’s biological activity is linked to its macrocyclic framework, whereas the target compound’s applications remain exploratory .

Physicochemical and Functional Comparisons

Molecular Properties

生物活性

(1S,8R,z)-8-Amino-cyclooct-4-enecarboxylic acid hydrochloride is a specialized amino acid derivative notable for its unique structural features, which include an amino group and a carboxylic acid group attached to a cyclooctene ring. This compound has garnered interest in various fields of biological research due to its potential applications in biochemical assays, enzyme studies, and as a building block for complex organic synthesis.

- IUPAC Name: (1S,4Z,8R)-8-aminocyclooct-4-ene-1-carboxylic acid; hydrochloride

- Molecular Formula: C₉H₁₅ClN₂O₂

- Molecular Weight: 205.68 g/mol

- CAS Number: 795309-08-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules through hydrogen bonding and ionic interactions. The amino group can form hydrogen bonds with enzymes and receptors, while the carboxylic acid group can participate in ionic interactions, influencing several biological pathways.

Enzyme Interaction Studies

Research indicates that this compound can serve as a probe in studying enzyme activities. Its structure allows it to mimic natural substrates or inhibitors, providing insights into enzyme mechanisms and specificity.

Antimicrobial Activity

Preliminary studies suggest that derivatives of cyclooctene compounds exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have shown effectiveness against various bacterial strains.

Case Studies

- Study on Enzyme Inhibition : A study evaluated the inhibitory effects of (1S,8R,z)-8-Amino-cyclooct-4-enecarboxylic acid on glycosidases. The results indicated that the compound could significantly reduce enzyme activity, highlighting its potential as an inhibitor in carbohydrate metabolism pathways.

- Antimicrobial Testing : In a comparative analysis with known antimicrobial agents, this compound demonstrated moderate activity against Gram-positive bacteria, suggesting potential therapeutic applications.

Data Table: Biological Activity Summary

常见问题

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for confirming the stereochemical configuration of (1S,8R,z)-8-Amino-cyclooct-4-enecarboxylic acid hydrochloride?

- Methodological Answer :

- Use 2D NMR techniques (e.g., NOESY or ROESY) to detect spatial proximities between protons, confirming the relative stereochemistry .

- X-ray crystallography provides definitive absolute configuration but requires high-purity single crystals. For enantiomeric purity, employ chiral HPLC with validated columns (e.g., Chiralpak AD-H) and compare retention times to reference standards .

- Cross-validate with polarimetry to measure optical rotation, ensuring consistency with literature data for similar cyclooctene derivatives .

Q. How can researchers design a scalable synthetic route for this compound while minimizing impurities?

- Methodological Answer :

- Begin with retrosynthetic analysis , focusing on cyclooctene ring formation via [8π] electrocyclic reactions or transition-metal-catalyzed cyclization.

- Optimize protecting groups for the amino and carboxylic acid functionalities (e.g., tert-butoxycarbonyl (Boc) for amines) to prevent side reactions .

- Use HPLC-MS for impurity profiling during intermediate steps, referencing pharmacopeial guidelines for hydrochloride salt purification (e.g., recrystallization in ethanol/water) .

Q. What regulatory guidelines should be followed to establish purity criteria for this compound in preclinical studies?

- Methodological Answer :

- Follow ICH Q3A/B guidelines for impurity thresholds (e.g., reporting threshold: 0.05% for unknown impurities).

- Characterize impurities using LC-UV/HRMS and compare to pharmacopeial reference standards for related bicyclic amines .

- Include residual solvent analysis (e.g., GC-MS) to comply with ICH Q3C limits, especially for Class 2 solvents like dichloromethane .

Advanced Research Questions

Q. How can discrepancies between computational solubility predictions and experimental solubility data for this compound be resolved?

- Methodological Answer :

- Re-evaluate force field parameters in molecular dynamics simulations (e.g., using AMBER or CHARMM) to better model cyclooctene ring flexibility and solvation effects .

- Validate predictions with experimental dynamic light scattering (DLS) to assess aggregation in aqueous buffers.

- Perform solvent screening using a Hansen solubility parameter approach, correlating results with experimental solubility in co-solvent systems (e.g., PEG-400/water) .

Q. What strategies are effective for analyzing the compound’s stability under accelerated degradation conditions?

- Methodological Answer :

- Conduct forced degradation studies under acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic (ICH Q1B) conditions.

- Monitor degradation products via UPLC-PDA/QDa and compare fragmentation patterns to known impurities in structurally related hydrochlorides (e.g., ciprofloxacin HCl degradation pathways) .

- Use Arrhenius kinetics to extrapolate shelf-life predictions from accelerated stability data (40°C/75% RH) .

Q. How can researchers address contradictions in biological activity data between in vitro and in vivo models?

- Methodological Answer :

- Perform pharmacokinetic profiling to assess bioavailability differences (e.g., plasma protein binding or metabolic clearance via liver microsomes) .

- Use molecular docking studies to evaluate target binding affinity variations caused by stereochemical mismatches or hydrochloride salt dissociation .

- Validate in vitro results with orthogonal assays (e.g., surface plasmon resonance for binding kinetics vs. cell-based functional assays) .

Data Analysis and Validation

Q. What statistical approaches are recommended for validating reproducibility in synthetic yield optimization?

- Methodological Answer :

- Apply Design of Experiments (DoE) (e.g., Box-Behnken design) to optimize reaction parameters (temperature, catalyst loading, solvent ratio).

- Use ANOVA to identify significant factors affecting yield and purity.

- Cross-validate results with interlaboratory studies , ensuring adherence to ISO 5725-2 for precision and trueness .

Q. How should researchers interpret conflicting NMR data arising from dynamic ring conformations in the cyclooctene core?

- Methodological Answer :

- Perform variable-temperature NMR to slow ring-flipping and resolve overlapping signals.

- Use density functional theory (DFT) calculations (e.g., Gaussian 16) to predict energy barriers for conformational interconversion and correlate with experimental spectra .

- Compare to literature data for similar medium-ring amines (e.g., cyclooctylamine derivatives) to identify common dynamic behaviors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。